molecular formula C9H17NO B14729345 (1R,9aS)-Octahydro-2H-quinolizin-1-ol CAS No. 10447-19-5

(1R,9aS)-Octahydro-2H-quinolizin-1-ol

Cat. No.: B14729345
CAS No.: 10447-19-5
M. Wt: 155.24 g/mol
InChI Key: MTVNMVKUNMOINI-DTWKUNHWSA-N
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Description

(1R,9aS)-Octahydro-2H-quinolizin-1-ol is a bicyclic organic compound that belongs to the class of quinolizidines. This compound is characterized by its unique structure, which includes a hydroxyl group attached to the first carbon of the octahydroquinolizine ring system. The stereochemistry of the compound is defined by the (1R,9aS) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9aS)-Octahydro-2H-quinolizin-1-ol typically involves the reduction of quinolizidine derivatives. One common method includes the catalytic hydrogenation of quinolizidine precursors under high pressure and temperature conditions. The reaction is often carried out in the presence of a palladium or platinum catalyst to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced reactor designs and continuous flow systems to ensure efficient production. The use of high-pressure hydrogen gas and robust catalysts is essential to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1R,9aS)-Octahydro-2H-quinolizin-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinolizidinone derivatives.

    Reduction: Formation of fully saturated quinolizidine derivatives.

    Substitution: Formation of various substituted quinolizidine compounds.

Scientific Research Applications

(1R,9aS)-Octahydro-2H-quinolizin-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,9aS)-Octahydro-2H-quinolizin-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,9aS)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate
  • (1R,9aS)-Octahydro-2H-quinolizin-1-ylmethyl β-alaninate
  • (1R,9aS)-Octahydro-2H-quinolizin-1-ylmethyl (2-thienylcarbonyl)carbamate

Uniqueness

(1R,9aS)-Octahydro-2H-quinolizin-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

10447-19-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol

InChI

InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9+/m0/s1

InChI Key

MTVNMVKUNMOINI-DTWKUNHWSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@@H]2C1)O

Canonical SMILES

C1CCN2CCCC(C2C1)O

Origin of Product

United States

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